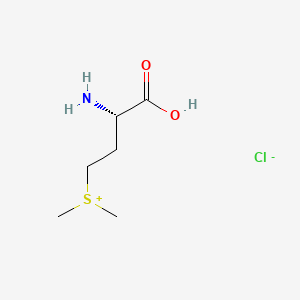

L-Methionine-S-methyl Sulfonium Chloride

Description

Properties

CAS No. |

1115-84-0 |

|---|---|

Molecular Formula |

C6H14ClNO2S |

Molecular Weight |

199.70 g/mol |

IUPAC Name |

(2S)-2-amino-4-dimethylsulfoniobutanoate;hydrochloride |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |

InChI Key |

MYGVPKMVGSXPCQ-JEDNCBNOSA-N |

Isomeric SMILES |

C[S+](C)CC[C@@H](C(=O)O)N.[Cl-] |

Canonical SMILES |

C[S+](C)CCC(C(=O)O)N.[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

1115-84-0 |

physical_description |

White crystalline powder; ; characteristic cabbage taste and aroma |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in water; Insoluble in fat Soluble (in ethanol) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Chloride, Methionine Methylsulfonium Chloride, Methylmethioninesulfonium Methionine Methylsulfonium Chloride Methylmethionine Methylmethionine Sulfonium Chloride Methylmethioninesulfonium Chloride Methylsulfonium Chloride, Methionine S Methylmethionine S-Methylmethionine Sulfonium, ((3S)-3-Amino-3-Carboxypropyl)Dimethyl-, Inner Salt Vitamin U |

Origin of Product |

United States |

**biological Origin and Biosynthesis of Methylmethionine Sulfonium Chloride**

Natural Abundance and Distribution in Biological Systems

MMSC is widely distributed in nature, with a notable presence in the plant kingdom and evidence of its metabolism in animal organisms. nih.govwikipedia.org

Occurrence in Plant Species (e.g., Brassica species, Celery, Tomato)

Methylmethionine sulfonium (B1226848) chloride is particularly abundant in various plant species. wikipedia.org It is found in vegetables such as cabbage, celery, and tomatoes. nih.gov The presence of MMSC has also been reported in kohlrabi and turnips. nih.gov Research has indicated its existence in other food sources like beetroot and certain types of tea, including Camellia sinensis and oolong tea. mdpi.com The concentration of MMSC can vary among different plant sources.

Table 1: Plant Sources of Methylmethionine Sulfonium Chloride

| Plant Category | Specific Examples |

| Brassica Vegetables | Cabbage, Kohlrabi, Turnip, Broccoli, Brussels Sprouts nih.govcaringsunshine.com |

| Other Vegetables | Celery, Tomato, Beetroot nih.govmdpi.com |

| Teas | Camellia sinensis, Oolong Tea mdpi.com |

Presence and Metabolism in Animal Organisms

In animal organisms, the metabolism of MMSC has been observed. nih.gov Studies in rats have shown that the biotransformation of this compound occurs actively in the liver, kidneys, and digestive tract. nih.gov The metabolic processes involve two primary pathways: the methylation of homocysteine to form methionine and the enzymatic hydrolysis to dimethylsulfide and homoserine. nih.gov The liver and kidneys are capable of both pathways, whereas the digestive tract primarily utilizes the hydrolytic route. nih.gov

Further research in broiler chickens has suggested that dietary supplementation with MMSC can influence growth performance, potentially through the upregulation of insulin-like growth factor-1 (IGF-1) and downregulation of myostatin (MSTN) gene expression. nih.gov Studies in mice have also demonstrated that the intake of MMSC can alter glucose metabolism and hepatic gene expression. mdpi.com

Biosynthetic Pathways of MMSC

The synthesis of methylmethionine sulfonium chloride in biological systems follows a specific enzymatic pathway, originating from the essential amino acid L-methionine. nih.govwikipedia.orgmdpi.com

Precursor Role of L-Methionine

The biosynthesis of MMSC begins with L-methionine. nih.govwikipedia.orgmdpi.com This amino acid serves as the initial substrate for the synthesis of this sulfonium compound. nih.govmdpi.com

Intermediate Role of S-Adenosylmethionine (SAM)

L-methionine is first converted into S-Adenosylmethionine (SAM). nih.govwikipedia.orgmdpi.com SAM is a key intermediate in numerous metabolic pathways, acting as a primary methyl group donor. mdpi.com The formation of SAM is a critical step that precedes the final conversion to MMSC. nih.govmdpi.com

Enzymatic Conversion by Methionine S-Methyltransferase

The final step in the biosynthesis of MMSC is the enzymatic conversion of SAM. The enzyme methionine S-methyltransferase catalyzes the replacement of the adenosyl group in SAM with a methyl group, resulting in the formation of methylmethionine sulfonium. nih.govmdpi.commdpi.com This enzymatic reaction completes the synthesis of this naturally occurring compound. nih.govmdpi.com

Catabolic Pathways and Metabolites

The breakdown and metabolic transformation of methylmethionine sulfonium chloride (SMM), often referred to as S-methylmethionine, follow distinct pathways that lead to various metabolites. These pathways are crucial for cellular homeostasis and the recycling of essential amino acids. The primary catabolic routes involve its decomposition into smaller molecules and its role as a methyl donor in the regeneration of methionine.

Methylmethionine sulfonium chloride can undergo enzymatic hydrolysis, yielding dimethyl sulfide (B99878) and homoserine. nih.gov This biotransformation is notably active in the liver and kidneys of animals. nih.gov In the digestive tract, the enzymatic activity of S-methylmethionine-sulphonium hydrolase has been identified, which facilitates this decomposition. nih.gov

The thermal degradation of SMM is also a significant decomposition pathway, particularly in food science. nih.gov Heating SMM, such as during the cooking of vegetables or the malting of barley, leads to the formation of dimethyl sulfide. nih.govnih.gov Dimethyl sulfide is a volatile sulfur compound known for its characteristic cabbage-like odor. nih.govwikipedia.org Research has established a direct correlation between the concentration of SMM in raw plant materials, such as celery and tomatoes, and the amount of dimethyl sulfide produced upon thermal processing. nih.gov This decomposition is responsible for the unpleasant odor associated with some SMM-containing products. nih.gov

A primary metabolic function of methylmethionine sulfonium chloride is to act as a methyl group donor for the synthesis of methionine from homocysteine. nih.govnih.gov This reaction is a key component of the S-methylmethionine (SMM) cycle, a metabolic pathway found ubiquitously in flowering plants. nih.gov The cycle begins with the synthesis of SMM from methionine and S-adenosylmethionine (AdoMet), catalyzed by methionine S-methyltransferase (MMT). nih.gov Subsequently, the enzyme homocysteine S-methyltransferase (HMT) facilitates the transfer of a methyl group from SMM to homocysteine, resulting in the formation of two molecules of methionine. nih.govnih.govresearchgate.net

This cyclic pathway is believed to play a critical role in regulating the levels of S-adenosylmethionine in plants. nih.govpnas.org In animals, the metabolism of SMM in the liver and kidneys also includes the methylation of homocysteine to regenerate methionine. nih.gov This process is one of the key enzymatic strategies for converting homocysteine back to methionine. nih.gov Furthermore, this metabolic capability is not limited to plants and animals; bacteria such as Escherichia coli can also utilize SMM from plant sources for the biosynthesis of methionine. nih.govnih.gov In these microorganisms, the enzymes responsible for the uptake and conversion of SMM are part of the methionine regulon, a group of genes involved in methionine metabolism. nih.gov

**cellular and Molecular Mechanisms of Action of Methylmethionine Sulfonium Chloride**

Role as a Biological Methyl Donor

MMSC is a derivative of the amino acid methionine and serves as a significant source of methyl groups for various biochemical reactions. nutritionist-resource.org.uk This capacity underlies many of its physiological effects, from gene regulation to the inactivation of metabolic byproducts.

Transmethylation is a crucial biological process where a methyl group is transferred from a donor molecule to an acceptor molecule. nih.gov MMSC is an active participant in these reactions. nih.gov It is biosynthesized from L-methionine, which is first converted to S-adenosylmethionine (SAM), a principal methyl donor in the body. An enzyme then catalyzes the replacement of the adenosyl group on SAM with a methyl group to form MMSC, making it a potent methyl donor itself. methyl-life.com Its metabolic pathway is intricately linked with the methionine-homocysteine cycle, where it can contribute its methyl group to regenerate methionine from homocysteine, a toxic amino acid byproduct. This places MMSC as a key player in the complex network of transmethylation reactions essential for cellular homeostasis. nutritionist-resource.org.ukmethyl-life.com

By acting as a methyl donor, MMSC can influence the methylation of DNA and histones, thereby regulating gene expression. DNA methylation is a fundamental epigenetic mechanism that can alter gene activity without changing the DNA sequence itself. Research has shown that MMSC can be used as a donor of methyl groups for bacterial DNA methylation in vivo without altering the specificity of the process. nih.gov

In animal models, MMSC administration has been shown to significantly alter hepatic gene expression. In one study, mice fed a high-fat diet supplemented with MMSC exhibited substantial changes in the expression of numerous liver genes responsible for cell growth, differentiation, and metabolism. methyl-life.com This demonstrates the compound's ability to exert regulatory effects at the genetic level, likely through its contribution to the cellular methyl pool.

Table 1: Selected Hepatic Genes Upregulated by Methylmethionine Sulfonium (B1226848) Chloride (MMSC) in High-Fat Diet-Fed Mice

| Gene | Fold Change | Primary Function |

| Foxq1 | 11.64 | Cell growth and differentiation |

| Myc | 10.06 | Cell growth and differentiation |

| Gadd45g | 5.68 | Cell growth and differentiation |

| Wee1 | 4.48 | Cell growth and differentiation |

| Sult1e1 | 38.1 | Xenobiotic metabolism |

| Marco | 3.94 | Xenobiotic metabolism |

| This table presents data from a study on C57BL/6J mice, showing the significant upregulation of specific genes in liver tissue following MMSC administration. methyl-life.com |

Modulation of Cellular Signaling Pathways

MMSC has been shown to directly influence intracellular signaling pathways that are central to cellular processes like proliferation, differentiation, and energy metabolism.

The Extracellular Signal-Regulated Kinase (ERK1/2) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Research has demonstrated that MMSC can activate this pathway in human dermal fibroblasts. Treatment with MMSC was found to promote the growth and migration of these skin cells, which are essential steps in wound healing. This proliferative and migratory effect was significantly reduced when the ERK pathway was blocked by a chemical inhibitor, confirming that MMSC exerts its effects on these cells through the activation of ERK1/2.

Adenosine monophosphate-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Its activation signals a low-energy state and triggers pathways that conserve energy and promote ATP production. Studies on 3T3-L1 pre-adipocyte cell lines have shown that MMSC treatment leads to a significant, concentration-dependent increase in AMPK activity. wikipedia.org This upregulation of AMPK activity was associated with the inhibition of adipocyte differentiation. As the concentration of MMSC increased, the expression of key adipogenic transcription factors and markers decreased.

Table 2: Effect of Methylmethionine Sulfonium Chloride (MMSC) on Adipocyte Differentiation Markers in 3T3-L1 Cells

| Marker | Effect of Increasing MMSC Concentration | Role in Adipogenesis |

| Triglycerides (TGs) | Gradual Decrease | End product of fat storage |

| PPAR-γ | Gradual Decrease | Key adipogenic transcription factor |

| C/EBP-α | Gradual Decrease | Key adipogenic transcription factor |

| ADD-1 | Gradual Decrease | Adipogenic transcription factor |

| Adipsin | Gradual Decrease | Adipocyte-specific protein |

| AMPK Activity | Significant Increase | Energy sensor, inhibits adipogenesis |

| This table summarizes findings from a study where 3T3-L1 pre-adipocyte cells were treated with varying concentrations of MMSC, leading to the inhibition of fat cell differentiation. wikipedia.org |

Interaction with Oxidative Stress and Antioxidant Systems

MMSC has demonstrated a capacity to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. nih.govnih.gov The compound's antioxidant properties are a cornerstone of its cytoprotective effects. medicinenet.commdpi.com

Methylmethionine sulfonium chloride actively participates in mitigating cellular damage by addressing reactive oxygen species. In studies where oxidative stress was induced, the presence of MMSC led to a decrease in the levels of these damaging molecules. nih.gov Research indicates that MMSC's antioxidant activity may be a key factor in its protective capabilities, helping to neutralize free radicals and thereby reducing their potential to harm cells. nih.govmdpi.com The compound serves as an antioxidant, a function that is crucial for protecting cells from various forms of damage and degenerative processes. medicinenet.com

A critical aspect of MMSC's mechanism is its ability to bolster the body's own antioxidant defenses. It achieves this by increasing the activity of key endogenous antioxidant enzymes. mdpi.com The primary defense against oxidative damage involves enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov SOD is responsible for converting harmful superoxide radicals into hydrogen peroxide, which is then neutralized by catalase, converting it into water and oxygen. nih.gov

Research has consistently shown that in models of induced oxidative stress, the activities of these protective enzymes are significantly diminished. However, treatment with MMSC has been found to reverse this trend. For instance, in rats with induced hepatocarcinoma, a notable reduction in SOD and catalase activity was observed, which was effectively countered by the administration of MMSC. nih.govmdpi.com Similarly, in studies of d-galactosamine-induced brain and cerebellum injury, MMSC administration restored the declined activities of catalase and superoxide dismutase. nih.gov This suggests that MMSC supports the enzymatic antioxidant system, helping to maintain cellular homeostasis and protect against oxidative damage. mdpi.com

Table 1: Effect of MMSC on Antioxidant Enzyme Activity in Rat Models

| Study Model | Enzyme | Effect of Toxin/Disease State | Effect of MMSC Treatment | Reference |

|---|---|---|---|---|

| Hepatocarcinoma (DEN/CCl4) | Superoxide Dismutase (SOD) | Reduced Activity | Increased Activity | nih.govmdpi.com |

| Hepatocarcinoma (DEN/CCl4) | Catalase | Reduced Activity | Increased Activity | nih.govmdpi.com |

| d-galactosamine-induced brain/cerebellum injury | Superoxide Dismutase (SOD) | Remarkably Declined | Reversed Decline | nih.gov |

| d-galactosamine-induced brain/cerebellum injury | Catalase | Remarkably Declined | Reversed Decline | nih.gov |

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. Malondialdehyde (MDA) is a well-known product of lipid peroxidation and is often used as a biomarker for oxidative stress. nih.govmdpi.com

Studies have shown that MMSC is effective in reducing lipid peroxidation. nih.gov In research on liver cancer induced by diethyl nitrosamine (B1359907) and carbon tetrachloride, the carcinogens caused a significant increase in MDA levels, indicating extensive lipid peroxidation. nih.govmdpi.com Treatment with MMSC successfully decreased these elevated MDA levels. nih.govmdpi.com This suggests that a key mechanism of MMSC's protective action is its ability to inhibit the formation of lipid peroxides, thereby preserving the integrity of cell membranes against oxidative damage. nih.gov

Table 2: Effect of MMSC on Lipid Peroxidation Marker (Malondialdehyde)

| Study Model | Biomarker | Effect of Toxin/Disease State | Effect of MMSC Treatment | Reference |

|---|---|---|---|---|

| Hepatocarcinoma (DEN/CCl4) | Malondialdehyde (MDA) | Elevated Activity | Decreased Level | nih.govmdpi.com |

**physiological and Pathophysiological Roles of Methylmethionine Sulfonium Chloride**

Gastrointestinal System Homeostasis and Repair

MMSC is a critical compound for the normal physiology and integrity of the gastrointestinal tract. cabidigitallibrary.org It is recognized for its ability to protect and repair the lining of the stomach and intestines, making it a key molecule in gut health. arccjournals.comcaringsunshine.com

MMSC exhibits significant cytoprotective and wound-healing properties. mdpi.com It functions as a mucosal protective agent, helping to repair and heal the wound surface of the gastrointestinal mucosa. arccjournals.com This protective effect was a key reason for its historical use in folk medicine for stomach ailments. caringsunshine.com Research has demonstrated its role in supporting the enzymatic antioxidant system and increasing hepatocyte proliferation, which contributes to its ability to prevent certain types of liver injury.

The mucus layer is the first line of defense in the gut, and MMSC plays a crucial role in strengthening this barrier. researchgate.net Studies show that MMSC stimulates the production and secretion of mucin, the primary component of mucus. In one study using rabbit gastric mucous cells, MMSC was found to augment mucin secretion, leading to an increase in the amount of surface mucin. nih.gov

Another study investigated the co-administration of MMSC with famotidine (B1672045) in rats. The results showed that while famotidine alone decreased mucin biosynthesis, the combination group (famotidine plus MMSC) and the MMSC-only group both showed a significant increase in mucin biosynthesis and accumulation. researchgate.net This suggests that MMSC not only promotes mucin production but may also counteract the suppressive effects of other agents on mucus cells. researchgate.net Furthermore, research on piglet jejunal epithelial cells (IPEC-J2) has shown that MMSC can stimulate the expression of Mucin-2 (MUC2), a key gel-forming mucin in the intestine. arccjournals.com

MMSC has been shown to directly influence the lifecycle of intestinal epithelial cells by promoting their growth and preventing programmed cell death (apoptosis). In studies using the IPEC-J2 intestinal epithelial cell line, MMSC stimulated cell proliferation while simultaneously inhibiting apoptosis. cabidigitallibrary.org This dual action is vital for maintaining the integrity of the intestinal lining and for repairing mucosal damage. The promotion of cell growth and inhibition of cell death ensures a constant and healthy renewal of the epithelial layer, which is essential for proper gut function. cabidigitallibrary.org

Interactive Table: Effect of MMSC on Tight Junction Protein Expression in IPEC-J2 Cells

| Concentration | Occludin Expression | Claudin-1 Expression | Zonula Occludens-1 (ZO-1) Expression | Reference |

|---|---|---|---|---|

| 0.5 mM | Significantly Increased | Significantly Increased | Significantly Increased | cabidigitallibrary.org |

MMSC influences the expression of several crucial growth factors within intestinal epithelial cells, which are vital for gut development and mucosal repair. arccjournals.com Research using IPEC-J2 cells demonstrated that MMSC modulates the expression of these factors in a concentration-dependent manner. Specifically, MMSC treatment led to an increase in the transcription and expression of Epidermal Growth Factor (EGF), Insulin-like Growth Factor-1 (IGF-1), and Glucagon-like Peptide-2 (GLP-2). arccjournals.com Conversely, it inhibited the expression of Transforming Growth Factor-beta1 (TGF-β1). arccjournals.com These actions collectively promote the repair of intestinal mucosa injury and support intestinal development. arccjournals.com

Interactive Table: Effect of MMSC on Growth Factor Expression in IPEC-J2 Cells

| Growth Factor | Effect of MMSC Treatment (0.5 mM and 1 mM) | Reference |

|---|---|---|

| Epidermal Growth Factor (EGF) | Increased mRNA and protein expression | arccjournals.com |

| Insulin-like Growth Factor-1 (IGF-1) | Increased mRNA and protein expression | arccjournals.com |

| Glucagon-like Peptide-2 (GLP-2) | Increased mRNA and protein expression | arccjournals.com |

| Transforming Growth Factor-beta1 (TGF-β1) | Decreased mRNA and protein expression | arccjournals.com |

MMSC possesses notable anti-inflammatory properties that contribute to its therapeutic effect on gastrointestinal ulceration and disorders. mdpi.comresearchgate.net Its anti-inflammatory action is linked to its ability to modulate the expression of cytokines, which are key signaling molecules in the immune system. In a study on rats with induced liver cancer, MMSC treatment was shown to downregulate the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the immunoregulatory cytokine Transforming Growth Factor-beta (TGF-β). mdpi.com By reducing the levels of these inflammatory mediators, MMSC helps to mitigate the inflammatory processes that underlie many gastrointestinal pathologies. mdpi.com

Hepatic Function and Liver Protection

Methylmethionine sulfonium (B1226848) chloride (MMSC), often referred to as Vitamin U, has demonstrated significant potential in supporting hepatic function and protecting the liver from various forms of injury. Its roles span from counteracting chemically induced damage to exhibiting anti-tumorigenic properties in preclinical models.

Research has highlighted the protective capabilities of MMSC against liver damage caused by chemical agents. In animal studies, MMSC has shown a capacity to mitigate the hepatotoxic effects of certain drugs and chemicals. For instance, treatment with MMSC has been observed to reverse the liver damage induced by valproic acid in rats. nih.govresearchgate.net This protective effect is likely attributable to a reduction in oxidative stress. nih.govresearchgate.net

Another significant demonstration of its hepatoprotective action was observed in a rat model where liver cancer was induced by diethyl nitrosamine (B1359907) and carbon tetrachloride. nih.govnih.gov Administration of MMSC in this model led to an amelioration of the induced liver injury. nih.gov These findings underscore the potential of MMSC in shielding the liver from toxic insults. Some studies suggest that MMSC may also offer protection against liver damage from alcohol and could play a role in supporting liver detoxification processes. gihichem.comwjgnet.com

The hepatoprotective effects of MMSC are further substantiated by its positive impact on key biomarkers of liver function. In a study involving rats with induced hepatocellular carcinoma, administration of MMSC resulted in a significant improvement in several liver function indicators. nih.govnih.gov

Table 1: Effect of Methylmethionine Sulfonium Chloride (MMSC) on Liver Function Biomarkers in Rats with Induced Hepatocellular Carcinoma

| Biomarker | HCC-Induced Group | HCC-Induced Group + MMSC | Observation |

| AST | Significantly Increased | Significantly Decreased | MMSC treatment lowered the elevated AST levels. |

| GGT | Significantly Increased | Significantly Decreased | MMSC treatment lowered the elevated GGT levels. |

| Albumin | Significantly Decreased | Significantly Increased | MMSC treatment restored albumin levels. |

| A/G Ratio | Significantly Decreased | Significantly Increased | MMSC treatment improved the A/G ratio. |

This table is based on findings from a study on Wistar albino rats with liver cancer induced by diethyl nitrosamine and carbon tetrachloride. nih.govnih.gov

Beyond its protective effects, MMSC has exhibited anti-tumorigenic properties in preclinical models of liver cancer. nih.govsciprofiles.com In a study where hepatocellular carcinoma (HCC) was induced in rats using diethyl nitrosamine and carbon tetrachloride, subsequent treatment with MMSC demonstrated notable anti-tumor activity. nih.govnih.gov

The administration of MMSC was associated with improvements in the histopathological changes observed in the liver tissue of the HCC-induced group. nih.gov The potential mechanism for this anti-tumor effect is believed to be linked to its antioxidant properties, including a reduction in lipid peroxide formation, and its ability to modulate inflammatory and immunoregulatory pathways. nih.gov These findings suggest that MMSC could be a beneficial agent in the context of liver cancer, although further research is needed to fully elucidate its mechanisms and potential applications. medicinenet.com

The anti-tumor activity of MMSC in liver cancer models is further supported by its influence on molecular pathways involved in inflammation and tumor progression. nih.govnih.gov Research has shown that MMSC treatment can downregulate the expression of several key inflammatory and tumor-related markers in hepatic tissue. nih.govsciprofiles.com

In rats with induced hepatocellular carcinoma, MMSC administration led to a decrease in the expression levels of the inflammatory cytokine tumor necrosis factor-alpha (TNF-α), induced nitric oxide synthase (iNOS), and the immunoregulatory cytokine transforming growth factor-beta 1 (TGF-1β). nih.govnih.gov Additionally, MMSC treatment downregulated the expression of Glypican 3 (GPC3), a protein that is often overexpressed in hepatocellular carcinoma and is considered a tumor marker. nih.gov This modulation of inflammatory and tumor-promoting molecules highlights a potential mechanism through which MMSC exerts its anti-tumor effects in the liver. nih.govnih.gov

Table 2: Effect of Methylmethionine Sulfonium Chloride (MMSC) on Inflammatory Cytokines and Tumor Markers in Hepatic Tissue of Rats with Induced HCC

| Marker | HCC-Induced Group | HCC-Induced Group + MMSC | Effect of MMSC |

| TNF-α | Upregulated | Downregulated | Reduction in inflammatory cytokine expression. |

| iNOS | Upregulated | Downregulated | Reduction in inflammatory mediator expression. |

| TGF-1β | Upregulated | Downregulated | Reduction in immunoregulatory cytokine expression. |

| GPC3 | Upregulated | Downregulated | Reduction in tumor marker expression. |

This table is based on findings from a study on Wistar albino rats with liver cancer induced by diethyl nitrosamine and carbon tetrachloride. nih.govnih.gov

Dermatological Applications and Skin Health

The benefits of methylmethionine sulfonium chloride extend to dermatological applications, particularly in the realm of skin repair and regeneration. Its ability to influence cellular activities within the skin has been a subject of scientific investigation.

A key aspect of MMSC's role in skin health is its ability to stimulate the activity of human dermal fibroblasts (hDFs). nih.govkarger.com Dermal fibroblasts are crucial for the wound healing process, as they are responsible for creating the new extracellular matrix and collagen that form the structural framework of the skin. frontiersin.org

Studies have shown that a single treatment with MMSC is sufficient to promote the proliferation and migration of hDFs. nih.govkarger.com This enhanced cellular activity is a critical step in the repair of damaged skin. medicinenet.com The mechanism behind this promotion of fibroblast activity involves the activation of the ERK1/2 signaling pathway. nih.gov The ability of MMSC to activate dermal fibroblasts suggests its potential as an agent for accelerating skin wound healing. nih.govkarger.com

Photoprotective Effects against Ultraviolet B (UVB) Irradiation

Methylmethionine sulfonium chloride (MMSC), also known as Vitamin U, demonstrates significant photoprotective properties against damage induced by Ultraviolet B (UVB) irradiation. nih.govnih.gov Research has shown that MMSC enhances the viability of skin cells, specifically keratinocyte progenitor cells (KPCs) and human dermal fibroblasts (hDFs), following exposure to UVB radiation. nih.govresearchgate.net The protective mechanism involves the attenuation of UVB-induced reactive oxygen species (ROS) generation in these skin cells. nih.govnih.gov By mitigating the oxidative stress caused by UVB, MMSC helps to preserve cellular health and function. nih.gov Studies have found that treatment with MMSC significantly increased the viability of KPCs in a dose-dependent manner after UVB exposure. researchgate.net This suggests that MMSC can act as a protective agent for the skin against the harmful effects of UVB light. nih.govconsensus.app

Attenuation of UVB-Induced Apoptosis and Erythema

MMSC plays a crucial role in mitigating UVB-induced cellular and physiological damage, specifically by reducing apoptosis (programmed cell death) and erythema (skin reddening). nih.govnih.gov Exposure to UVB radiation is a primary trigger for apoptosis in keratinocytes as a mechanism to eliminate cells with irreparable DNA damage. wikipedia.orgmdpi.com MMSC has been shown to protect keratinocytes from UVB-induced apoptosis. researchgate.net Fluorescence staining has confirmed that KPCs treated with MMSC show a reduction in propidium (B1200493) iodide-stained cells compared to untreated, irradiated cells, indicating a decrease in cell death. nih.govresearchgate.net

In animal studies, the topical application of MMSC before and after UVB irradiation led to a significant decrease in the UVB-induced erythema index. nih.govnih.gov Erythema is a key inflammatory marker of acute UVB damage to the skin. medicinenet.com The ability of MMSC to reduce both apoptosis and erythema highlights its potential in protecting the skin from the acute damaging effects of sun exposure. nih.govconsensus.app

Regulation of Collagen Synthesis and Matrix Metalloproteinase-1 Expression

UVB radiation adversely affects the skin's structural integrity by degrading the extracellular matrix, primarily through the breakdown of collagen. nih.gov This process involves the down-regulation of collagen synthesis and the up-regulation of matrix metalloproteinases (MMPs), such as MMP-1 (collagenase), which are enzymes that degrade collagen. nih.govnih.gov

Research demonstrates that Methylmethionine sulfonium chloride can counteract these effects in UVB-irradiated human dermal fibroblasts (hDFs). nih.govnih.gov MMSC treatment has been found to increase the protein level and mRNA expression of type I collagen in these cells. nih.gov Concurrently, it reduces the expression of MMP-1, thereby preventing the enzymatic breakdown of existing collagen. nih.govnih.gov By promoting collagen synthesis and inhibiting its degradation, MMSC helps maintain the strength and resiliency of the skin's dermal structure following UVB exposure. nih.gov

Table 1: Effects of Methylmethionine Sulfonium Chloride on UVB-Irradiated Skin Cells

This table summarizes the observed effects of MMSC on key biomarkers in human dermal fibroblasts (hDFs) and keratinocyte progenitor cells (KPCs) following UVB exposure.

| Parameter | Cell Type | Observed Effect of MMSC Treatment | Reference |

| Cell Viability | KPCs & hDFs | ▲ Increased | nih.govnih.gov |

| Apoptosis | KPCs | ▼ Decreased | nih.govresearchgate.net |

| Reactive Oxygen Species (ROS) | KPCs & hDFs | ▼ Decreased | nih.govnih.gov |

| Type I Collagen Synthesis | hDFs | ▲ Increased | nih.govnih.gov |

| Matrix Metalloproteinase-1 (MMP-1) | hDFs | ▼ Decreased | nih.govnih.gov |

| p53 Protein Level | KPCs & hDFs | ▼ Decreased | nih.gov |

| Phosphorylated ERK Protein Level | KPCs & hDFs | ▲ Increased | nih.gov |

Impact on Epidermal Langerhans Cells

Epidermal Langerhans cells (LCs) are immune cells within the epidermis that play a critical role in skin immunity. researchgate.net UVB radiation is known to alter the morphology and function of these cells, often leading to their depletion from the epidermis, which contributes to UV-induced immune suppression. researchgate.netumn.edu

Studies conducted on animal models have shown that MMSC can effectively mitigate this effect. nih.govresearchgate.net The application of MMSC solutions before and after UVB irradiation significantly attenuated the depletion of epidermal Langerhans cells. nih.govresearchgate.net This protective effect on LCs suggests that MMSC can help preserve the skin's immune surveillance capabilities, which are otherwise compromised by UVB exposure. nih.govresearchgate.net

Metabolic Regulation and Adipocyte Function

Hypolipidemic Effects and Blood Lipid Reduction

Methylmethionine sulfonium chloride has demonstrated notable hypolipidemic effects, influencing blood lipid profiles in both animal and human studies. In experimental models using rats and rabbits with dietary-induced hyperlipidemia, oral administration of MMSC markedly normalized plasma lipid levels. nih.gov Specifically, it produced lowering effects on plasma total cholesterol, beta-lipoprotein, and phospholipids, although it had no significant effect on plasma triglycerides in these models. nih.gov

Human studies have corroborated these findings. In a study of patients with hypercholesterolemia, oral administration of L-form MMSC resulted in a statistically significant decrease in serum total cholesterol by 9.7%. nih.gov Furthermore, the treatment led to a statistically significant increase in serum high-density lipoprotein-cholesterol (HDL-cholesterol), which is beneficial for cardiovascular health. medicinenet.comnih.gov These results differentiate the action of MMSC from other lipid-lowering agents like clofibrate. nih.gov

Table 2: Summary of MMSC's Hypolipidemic Effects

This table outlines the results from studies investigating the effect of MMSC on various lipid parameters.

| Study Type | Subject | Lipid Parameter | Result of MMSC Administration | Reference |

| Animal Study | Rats & Rabbits (dietary hyperlipidemia) | Plasma Total Cholesterol | ▼ Markedly Normalized | nih.gov |

| Animal Study | Rats & Rabbits (dietary hyperlipidemia) | Plasma Beta-lipoprotein | ▼ Lowered | nih.gov |

| Animal Study | Rats & Rabbits (dietary hyperlipidemia) | Plasma Phospholipids | ▼ Lowered | nih.gov |

| Animal Study | Rats & Rabbits (dietary hyperlipidemia) | Plasma Triglycerides | ↔ No Appreciable Effect | nih.gov |

| Human Study | Patients with Hypercholesterolemia | Serum Total Cholesterol | ▼ 9.7% Decrease | nih.gov |

| Human Study | Patients with Hypercholesterolemia | Serum Triglycerides | ↔ No Significant Decrease | nih.gov |

| Human Study | Patients with Hypercholesterolemia | Serum HDL-Cholesterol | ▲ Significant Increase | nih.gov |

Inhibition of Adipocyte Differentiation

MMSC has been shown to inhibit the process of adipocyte differentiation, the mechanism by which pre-adipocytes mature into fat-storing cells. medchemexpress.comnih.govnih.gov This anti-obesity effect was evaluated in 3T3-L1 pre-adipocyte cell lines. nih.govkoreamed.org Research indicates that MMSC inhibits adipocyte differentiation through the down-regulation of key adipogenic factors and the up-regulation of AMP-activated protein kinase (AMPK) activity. nih.govnih.gov

In cultured 3T3-L1 cells, increasing concentrations of MMSC led to a gradual decrease in triglycerides (TGs) and the activity of glycerol-3-phosphate dehydrogenase (G3PDH), a marker enzyme for adipogenesis. nih.govnih.govresearchgate.net Furthermore, the expression of crucial adipocyte-specific transcription factors, including peroxisome proliferator-activated receptor γ (PPAR-γ) and CCAAT/enhancer-binding protein α (C/EBP-α), was reduced. nih.govresearchgate.net Concurrently, MMSC treatment caused a significant increase in the activity of AMPK, a key cellular energy sensor that, when activated, inhibits anabolic pathways like fat storage. nih.govnih.gov This suggests MMSC affects lipid metabolism by directly interfering with the formation of new fat cells. researchgate.net

Influence on Glucose Metabolism and Hepatic Gene Expression

Methylmethionine sulfonium chloride (MMSC), also known as Vitamin U, has demonstrated a significant influence on glucose homeostasis and the regulation of gene expression within the liver. Research in animal models has shown that the administration of S-methylmethionine (SMM) can mitigate some of the metabolic dysregulations associated with a high-fat diet.

In a study involving C57BL/6J mice fed a high-fat diet, supplementation with SMM led to a notable reduction in final body weight and average weight gain compared to the non-supplemented high-fat diet group. mdpi.com The SMM-supplemented group exhibited improved regulation of glucose metabolism, with fasting glucose levels, serum insulin (B600854) concentrations, and the homeostasis model assessment of insulin resistance (HOMA-IR) showing no significant difference from the low-fat diet control group. mdpi.com This suggests that MMSC may help normalize glucose and insulin parameters in the context of high-fat feeding. mdpi.com

Furthermore, MMSC administration impacts hepatic gene expression, influencing several key metabolic pathways. mdpi.com Analysis of liver tissue from mice treated with SMM revealed regulation in pathways related to xenobiotics, glucose, and circadian rhythms. mdpi.com Although direct lipid metabolism markers like liver triglycerides did not show significant changes, the gene expression analysis indicated that numerous canonical pathways were affected. mdpi.com

Table 1: Selected Canonical Pathways in Liver Regulated by S-Methylmethionine (SMM) Administration in High-Fat Fed Mice

| Rank | Pathway Name |

|---|---|

| 3 & 6 | Fatty acid beta-oxidation |

| 5 | Steroid biosynthesis |

| 7 | Nuclear receptors in lipid metabolism and toxicity |

| 8 | Statin pathway |

| 13 | Omega-9 fatty acid synthesis |

| 18 | Cholesterol metabolism |

| 21 | P450 monooxygenases |

| 24 | SREBF and miR33 in cholesterol and lipid homeostasis |

This table is based on data from a study comparing high-fat diet-fed mice with and without SMM supplementation. mdpi.com

These findings indicate that MMSC's role extends to the genetic regulatory level within the liver, potentially contributing to its metabolic benefits. mdpi.com

Involvement in Homocysteine Metabolism Pathways

Methylmethionine sulfonium chloride is intrinsically linked to the metabolism of homocysteine, a critical amino acid intermediate. The primary metabolic role of MMSC in this context is as a methyl group donor, positioning it within the methionine cycle. medicinenet.com

The metabolism of methionine in mammals is governed by two main pathways: the methionine cycle and the transsulfuration pathway. nih.gov In the methionine cycle, methionine is converted to S-adenosylmethionine (SAM), a universal methyl donor for numerous biological reactions. mdpi.comyoutube.com After donating its methyl group, SAM becomes S-adenosylhomocysteine, which is then hydrolyzed to form homocysteine. nih.govyoutube.com

Homocysteine stands at a crucial metabolic crossroads. It can be either remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine. nih.govyoutube.com The remethylation pathway is vital for regenerating methionine and maintaining the supply of SAM. youtube.com MMSC, as a derivative of methionine, can contribute to this process. nih.gov Specifically, MMSC can provide a methyl group for the enzymatic conversion of homocysteine back into methionine. nih.gov This positions MMSC as a compound that supports the regeneration of methionine, which is essential for a vast number of cellular methylation reactions. mdpi.commedicinenet.com

Emerging Biological Activities and Therapeutic Potential

Neuroprotective Properties

Methylmethionine sulfonium chloride has demonstrated significant neuroprotective properties, primarily attributed to its antioxidant capabilities. Studies have shown that MMSC can protect brain and cerebellum tissue from oxidative injury. nih.gov In a rat model of d-galactosamine-induced brain injury, MMSC administration was found to counteract a range of pathological changes. nih.gov

The injury model showed a significant decline in crucial antioxidants and enzymes, including reduced glutathione (B108866), total antioxidant status, catalase, and superoxide (B77818) dismutase. nih.gov Concurrently, markers of oxidative damage such as advanced oxidized protein products, reactive oxygen species, and total oxidant status were elevated. nih.gov Treatment with MMSC effectively reversed these alterations, suggesting a potent protective effect against oxidative stress in the brain and cerebellum. nih.gov MMSC also modulated the activity of several enzymes implicated in brain function and injury, such as acetylcholinesterase and lactate (B86563) dehydrogenase. nih.gov

Table 2: Effect of MMSC on Biomarkers of Oxidative Stress in D-Galactosamine-Induced Brain Injury in Rats

| Biomarker/Enzyme | Effect of D-Galactosamine Injury | Effect of MMSC Treatment |

|---|---|---|

| Reduced Glutathione | Decreased | Increased (Reversed effect) |

| Total Antioxidant Status | Decreased | Increased (Reversed effect) |

| Catalase Activity | Decreased | Increased (Reversed effect) |

| Superoxide Dismutase Activity | Decreased | Increased (Reversed effect) |

| Reactive Oxygen Species | Increased | Decreased (Reversed effect) |

| Total Oxidant Status | Increased | Decreased (Reversed effect) |

| Acetylcholinesterase Activity | Increased | Decreased (Reversed effect) |

This table summarizes findings from a study on the protective effects of MMSC against galactosamine-induced brain and cerebellar toxicity in rats. nih.gov

These findings highlight the potential of MMSC as a neuroprotective agent, capable of mitigating oxidative damage in nervous tissue. nih.gov

Anti-epileptic Considerations

While direct anti-epileptic effects of MMSC are not firmly established, research points to its potential utility in contexts related to epilepsy treatment. Specifically, MMSC has been studied for its ability to counteract the hepatotoxicity associated with certain anti-epileptic drugs, such as valproic acid (VPA). nih.gov VPA is known to induce liver damage, partly through mechanisms involving oxidative stress. nih.govresearchgate.net

In studies on rats with VPA-induced liver injury, treatment with MMSC was shown to reverse the damage. nih.gov VPA administration led to increased levels of liver enzymes (like aspartate and alanine (B10760859) transaminases), markers of cellular damage (like lactate dehydrogenase), and indicators of oxidative stress (like lipid peroxidation). nih.gov MMSC treatment successfully counteracted these effects, likely by reducing oxidative stress and restoring antioxidant levels, such as glutathione. nih.gov This protective action against the side effects of an anti-epileptic drug suggests a supportive role for MMSC in epilepsy management. nih.govresearchgate.net Furthermore, S-adenosylmethionine (SAM), a related metabolite, has been shown to possess antiepileptic, memory-enhancing, and antioxidant properties in a pentylenetetrazole-induced kindling model of epilepsy. nih.gov

Anti-depressant Properties

Methylmethionine sulfonium chloride is recognized for having potential anti-depressant properties. medicinenet.comresearchgate.net This activity is likely linked to its role as a methionine derivative and its connection to the synthesis of S-adenosylmethionine (SAMe). mdpi.com SAMe is a well-known methyl donor that is crucial for the synthesis of monoamine neurotransmitters, such as dopamine (B1211576) and norepinephrine, which play a significant role in mood regulation. mdpi.com

Reduced levels of SAMe have been observed in individuals with depression, and supplementation with SAMe has shown antidepressant activity in clinical studies. mdpi.com L-methionine, the precursor to both SAMe and MMSC, has also demonstrated antidepressant and anxiolytic effects in animal models of depression comorbid with absence epilepsy. mdpi.com The proposed mechanism involves increasing the levels of monoamines and their metabolites in various brain structures. mdpi.com Given that MMSC is a direct derivative of methionine, it is plausible that it contributes to the same pathways, acting as a methyl donor and supporting the biochemical processes that underpin mood regulation. medicinenet.comresearchgate.net

Role in Periodontal Health

Methylmethionine sulfonium chloride has been shown to be effective in the treatment of periodontal disease. dental-almanac.org In a study involving patients with chronic generalized periodontitis, the application of gels and films containing MMSC resulted in a rapid elimination of inflammation symptoms. dental-almanac.org

The efficacy of the treatment was evaluated by monitoring clinical signs and measuring the periodontal index (PI), a score that reflects the severity of periodontal disease. The group treated with MMSC-containing products showed a significantly greater improvement compared to the control group receiving traditional therapy. dental-almanac.org Following treatment, patients in the MMSC group exhibited a harder, pale pink gum line and a reduction or disappearance of tooth mobility and periodontal pockets. dental-almanac.org The therapeutic effect was sustained over a three-month follow-up period. dental-almanac.org

Table 3: Dynamics of Periodontal Index (PI) in Patients Treated for Periodontitis

| Time of Measurement | Periodontal Index (Control Group) | Periodontal Index (MMSC Group) |

|---|---|---|

| Before Treatment | 2.87 ± 0.06 | 2.82 ± 0.06 |

| Immediately After Treatment | 0.82 ± 0.09 | 0.38 ± 0.05 |

| 1 Month After Treatment | 0.95 ± 0.12 | 0.45 ± 0.07 |

| 3 Months After Treatment | 1.11 ± 0.14 | 0.52 ± 0.08 |

Data from a study on the application of compositions with S-methylmethionine sulfonium chloride for the treatment of periodontitis. dental-almanac.org

These findings suggest that MMSC is an effective agent for treating periodontitis, offering a convenient application method without causing side effects. dental-almanac.org Its benefits are likely tied to its anti-inflammatory and wound-healing properties. medicinenet.comresearchgate.net

**research Methodologies and Analytical Approaches for Mmsc Studies**

In Vivo Animal Models

In vivo studies are essential for understanding the physiological effects of MMSC in a whole-organism context. Rodent models, particularly rats and mice, are commonly used to investigate organ-specific effects and to validate in vitro findings.

The choice of animal model is crucial and depends on the specific organ system or disease state being investigated.

Rat Models for Organ-Specific Studies: Sprague Dawley and Wistar albino rats are frequently used in MMSC research, particularly for studies on organ protection. nih.govmdpi.com

Hepatoprotection: To study liver injury, researchers have used models where liver damage is induced by chemicals like valproic acid or a combination of diethyl nitrosamine (B1359907) and carbon tetrachloride. nih.govmdpi.com In these experimental designs, rats are divided into groups: a control group, a group receiving only the toxic agent, and a group receiving the toxic agent along with MMSC treatment. nih.govmdpi.comnih.gov

Gastrointestinal Function: Rat models have also been employed to study functional dyspepsia. e-jkfn.org For instance, delayed gastric emptying is induced with cisplatin, and the effect of MMSC pretreatment is evaluated. e-jkfn.org

Mouse Models for Organ-Specific Studies: Mice are extensively used, especially in studies related to skin and metabolic conditions. nih.govnih.gov

Skin Wound Healing: To study wound healing, full-thickness excisional wounds are created on the backs of mice. nih.gov Topical administration of MMSC to these wounds allows researchers to assess its effect on wound closure and re-epithelialization compared to untreated controls. mdpi.com

UVB-Induced Skin Damage: In photoprotection studies, the skin of mice is irradiated with UVB light. The application of MMSC before and after irradiation is used to evaluate its ability to reduce UVB-induced erythema (redness) and immune cell depletion. nih.govresearchgate.net

Metabolic Studies: C57BL/6J mice fed a high-fat diet are used as a model to study obesity and related metabolic changes. mdpi.com The inclusion of MMSC in the diet allows for the investigation of its effects on body weight and hepatic gene expression. mdpi.com

A critical component of in vivo studies is the analysis of various biochemical markers in biological samples like blood serum and tissue homogenates. These analyses provide quantitative data on the physiological and metabolic state of the animal.

Liver Function Biomarkers: In studies investigating hepatotoxicity, serum levels of key liver enzymes are measured. An increase in enzymes such as aspartate transaminase (AST) and alanine (B10760859) transaminase (ALT) is indicative of liver damage. nih.govmdpi.com Research has shown that MMSC treatment can reverse the elevated levels of these enzymes in rats with chemically-induced liver injury. nih.govmdpi.comnih.gov Other measured parameters include alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), albumin, and globulin. mdpi.comnih.gov

Oxidative Stress and Inflammatory Markers: The protective effects of MMSC are often linked to its antioxidant properties. In liver tissue homogenates from rat models of hepatotoxicity, MMSC treatment has been shown to reverse the increase in lipid peroxidation levels and restore depleted glutathione (B108866) levels. nih.gov Furthermore, analysis of inflammatory markers in the liver, such as tumor necrosis factor-alpha (TNF-α) and induced nitric oxide synthase (iNOS), has shown that MMSC can downregulate their expression. mdpi.comnih.gov

Kidney Function Markers: In models of diabetic nephropathy, key markers of kidney function are analyzed from serum and urine. nih.gov These include serum urea (B33335) and creatinine (B1669602) levels, as well as urine microalbumin and creatinine clearance, which provide insights into the health and filtering capacity of the kidneys. nih.gov

Gastrointestinal Transit Measurement: In functional dyspepsia models, gastric emptying is quantified. This is often done by administering a meal containing a non-absorbable marker (e.g., phenol (B47542) red) and measuring the amount remaining in the stomach after a specific time. e-jkfn.org

Histopathological and Morphological Assessments of Tissues

Histopathology, the microscopic examination of tissue, is a cornerstone in biomedical research for evaluating the morphological and biochemical changes that occur in cells and tissues during pathological processes. In the context of studying methylmethionine sulfonium (B1226848) chloride (MMSC), these assessments are crucial for understanding its effects on tissue structure and integrity at a cellular level. The process begins with the collection of tissue samples, which then undergo a series of preparatory steps to enable detailed microscopic analysis.

Standard histological procedures involve fixation, often with solutions like neutral buffered formalin, to preserve the tissue architecture and prevent decomposition. milestonemedsrl.comnih.gov Following fixation, tissues are typically processed, which includes dehydration and embedding in a medium such as paraffin (B1166041) wax. milestonemedsrl.com This embedding allows the tissue to be cut into very thin sections (microns thick) using a microtome. These sections are then mounted on microscope slides and stained to visualize different cellular components.

Hematoxylin and Eosin (H&E) staining is one of the most common staining methods used in histology. nih.gov It allows for the observation of general tissue structure and cellular morphology. nih.gov For more specific inquiries, special stains can be employed. For instance, Periodic acid-Schiff (PAS) staining is used to highlight neutral mucins and other carbohydrate-rich structures within tissues. nih.gov

The final step is the microscopic examination by a pathologist, who analyzes the stained tissue sections for any morphological changes. This can include alterations in cell size, shape, organization, and the presence of any pathological features. In studies involving MMSC, this detailed morphological assessment provides insights into the compound's biological impact on various tissues.

Table 1: Overview of Histopathological Assessment Steps This table is interactive. You can sort and filter the data.

| Step | Description | Purpose | Common Reagents/Tools |

|---|---|---|---|

| Sample Collection | Excision of tissue from a subject. | To obtain a representative sample for analysis. | Scalpel, biopsy punch |

| Fixation | Preservation of tissue in a chemical solution. | To prevent autolysis and putrefaction, and to maintain tissue architecture. | 10% Neutral Buffered Formalin |

| Processing & Embedding | Dehydration of tissue and infiltration with a supportive medium. | To provide structural support for sectioning. | Alcohols, Xylene, Paraffin Wax |

| Sectioning | Cutting the embedded tissue into thin slices. | To create sections thin enough for light to pass through for microscopy. | Microtome |

| Staining | Application of dyes to highlight cellular structures. | To differentiate and visualize various tissue components. | Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS) |

| Microscopic Analysis | Examination of the stained tissue slide under a microscope. | To identify morphological changes and pathological features. | Light Microscope |

Quantitative and Qualitative Analytical Techniques

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry (MS). wikipedia.orgchemyx.comrsc.org This synergy makes LC-MS an indispensable tool for the detection and quantification of compounds like MMSC in complex biological and environmental samples. wikipedia.orgnebiolab.com

The process begins with the liquid chromatography system, which separates the components of a mixture based on their physicochemical properties as they pass through a column. chemyx.comeag.com This separation is crucial when dealing with complex matrices, such as blood or tissue extracts, where numerous compounds could interfere with the analysis. nebiolab.com

Following separation, the eluent from the LC column is directed into the mass spectrometer. chemyx.com Here, the molecules are ionized, typically using techniques like electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI). nebiolab.com The mass spectrometer then separates these newly formed ions based on their mass-to-charge ratio (m/z). wikipedia.orgchemyx.com This process provides highly specific and sensitive detection, allowing for the unambiguous identification and precise quantification of the target analyte, MMSC. eag.com The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity by fragmenting a specific parent ion into daughter ions, creating a unique fragmentation pattern that serves as a structural fingerprint for the compound. nebiolab.comeag.com

Spectrophotometric and conductometric methods are valuable analytical techniques for determining fundamental physicochemical properties of compounds like MMSC, such as their dissociation constants (Ka).

Spectrophotometry is used to measure the amount of light absorbed by a substance at different wavelengths. youtube.com The dissociation constant of an acidic or basic compound can be determined by measuring how the absorbance spectrum changes as a function of pH. rsc.org For a compound that has different colored acidic and basic forms, like an acid-base indicator, preparing solutions at various pH levels allows for the measurement of the concentration of each form. youtube.com By plotting the data appropriately, for instance using the Henderson-Hasselbalch equation, the pKa (the negative logarithm of Ka) can be determined from the pH at which the acidic and basic forms are present in equal concentrations. youtube.com

Conductometry measures the electrical conductance of a solution, which is dependent on the concentration and mobility of ions. u-szeged.hu This method is particularly useful for determining the dissociation constant of weak electrolytes. u-szeged.huuv.es As a weak electrolyte dissociates, it forms ions, thereby increasing the solution's conductivity. u-szeged.hu By measuring the molar conductivity of the MMSC solution at various concentrations, and applying principles like the Ostwald dilution law, one can calculate the degree of dissociation and subsequently the dissociation constant (Kd). u-szeged.hu The method involves measuring the conductance of the solution and using the relationship between molar conductivity at a given concentration and the molar conductivity at infinite dilution to find the dissociation constant. u-szeged.hu

Table 2: Comparison of Analytical Methods for Dissociation Constant This table is interactive. You can sort and filter the data.

| Method | Principle | Measurement | Application |

|---|---|---|---|

| Spectrophotometry | Measures light absorbance of a substance. youtube.com | Change in absorbance spectrum with pH. | Suitable for compounds with pH-dependent chromophores. rsc.org |

| Conductometry | Measures the electrical conductance of a solution. u-szeged.hu | Change in molar conductivity with concentration. | Suitable for determining the dissociation of weak electrolytes. u-szeged.huuv.es |

For accurate quantification of MMSC using techniques like LC-MS, the use of internal standards and calibration curves is essential to ensure the reliability and precision of the results. rsc.orgmtoz-biolabs.com

An internal standard (IS) is a compound that is chemically and physically similar to the analyte (in this case, MMSC) but can be distinguished by the analytical instrument. mtoz-biolabs.comamericanlaboratory.com A known amount of the IS is added to all calibration standards and unknown samples before any sample preparation or analysis. americanlaboratory.com The purpose of the internal standard is to correct for variations that can occur during the analytical process, such as differences in sample injection volume, matrix effects (where other components in the sample enhance or suppress the analyte's signal), and fluctuations in instrument response. eag.commtoz-biolabs.com By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to improved accuracy and reproducibility. mtoz-biolabs.comlibretexts.org

A calibration curve is a graph used to determine the concentration of an analyte in an unknown sample. mtoz-biolabs.comshimadzu.com To create a calibration curve, a series of standard solutions containing known concentrations of MMSC are prepared. shimadzu.com When using an internal standard, the curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentrations of the analyte in the standards. libretexts.orgshimadzu.com This relationship is typically linear over a certain concentration range. shimadzu.com Once the calibration curve is established, the same response ratio is measured for the unknown sample, and its concentration is determined by interpolating from the curve. mtoz-biolabs.com This method is fundamental for achieving accurate quantitative data in analytical chemistry. rsc.org

**conclusion and Future Directions in Mmsc Research**

Comprehensive Summary of Established Research Findings

Methylmethionine sulfonium (B1226848) chloride (MMSC), commonly known as "Vitamin U," is a derivative of the essential amino acid methionine. caringsunshine.com Although not officially classified as a vitamin, its therapeutic properties have been the subject of research since its initial isolation from raw cabbage juice in the 1950s. caringsunshine.comaustinchronicle.com Early clinical research identified MMSC as the active factor responsible for the rapid healing of peptic ulcers observed in patients consuming cabbage juice. caringsunshine.com

The primary body of research has solidified MMSC's role as a gastroprotective agent. semanticscholar.org It is recognized for its ability to protect and repair the mucosal lining of the gastrointestinal tract, particularly the stomach and duodenum. caringsunshine.com Studies have shown its efficacy in the context of peptic ulcers, gastritis, and colitis. selleckchem.com The mechanism behind this protection is believed to be multifactorial, involving the stimulation of protective mucin production, direct protection of epithelial cells, and the modulation of local inflammation. caringsunshine.com Furthermore, MMSC can promote the healing of the gastrointestinal mucosa and improve its motor function. fengchengroup.com Russian research found that a large amount of MMSC given before an aspirin (B1665792) dose protected the stomach from aspirin's ulcer-promoting effects. austinchronicle.com

Beyond its gastroprotective effects, MMSC exhibits significant antioxidant properties. medchemexpress.com It has been shown to prevent liver injury in animal models by supporting enzymatic antioxidant systems and reducing oxidative stress. selleckchem.commedchemexpress.com For instance, it can block the decrease in activities of key antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx). medchemexpress.com Research has also demonstrated its ability to promote the healing of skin wounds by accelerating the growth and migration of human dermal fibroblasts, a process mediated by the activation of the ERK1/2 pathway. medchemexpress.com

In the realm of metabolic health, studies have indicated that MMSC inhibits the differentiation of pre-adipocyte cell lines. nih.gov This action is achieved through the down-regulation of adipogenic factors and the up-regulation of AMP-activated protein kinase (AMPK) activity. selleckchem.comnih.gov Some findings also suggest it has a hypolipidemic effect, capable of normalizing plasma lipid levels in dietary-induced hyperlipidemic rats. selleckchem.com

| Area of Research | Key Finding | Model System |

| Gastroprotection | Promotes healing of peptic ulcers, gastritis, and colitis. caringsunshine.comselleckchem.com | Humans, Animal Models |

| Cytoprotection | Stimulates mucin production and protects epithelial cells. caringsunshine.commedicinenet.com | In vitro, Animal Models |

| Liver Health | Prevents toxin-induced liver injury by supporting antioxidant enzyme activity. selleckchem.commedchemexpress.com | Rat Models |

| Wound Healing | Accelerates skin wound repair by activating dermal fibroblasts via the ERK1/2 pathway. medchemexpress.com | Human Dermal Fibroblasts (in vitro) |

| Metabolic Regulation | Inhibits adipocyte differentiation via AMPK activation. selleckchem.comnih.gov | 3T3-L1 Pre-adipocyte Cell Lines |

| Antioxidant Activity | Reduces cell membrane damage from stress and decreases lipid peroxidation. medchemexpress.comresearchgate.net | Higher Plants, Animal Models |

| Anti-Tumor Activity | Downregulates inflammatory cytokines and tumor markers in induced liver cancer. nih.gov | Rat Models |

Identification of Current Gaps in Knowledge and Unresolved Questions

Despite decades of research, significant gaps remain in the understanding of MMSC. While its efficacy in treating peptic ulcers is well-documented from historical studies, the precise molecular interactions underlying this effect are not fully elucidated. caringsunshine.comaustinchronicle.com The general mechanism is attributed to stimulating mucin and protecting cells, but the specific receptors or signaling cascades that initiate these processes are yet to be definitively identified. caringsunshine.com

There is also ambiguity regarding its metabolic effects. While some studies report a hypolipidemic effect, others have found that MMSC administration did not significantly alter triglyceride accumulation in high-fat-fed mice, suggesting the relationship between MMSC and lipid metabolism is complex and not fully understood. selleckchem.commdpi.com The broader impact of MMSC on the gut microbiome, a key regulator of both gastrointestinal and systemic health, remains a largely unexplored area.

Furthermore, while MMSC is known to be the primary anti-ulcer compound in cabbage, the potential for synergistic effects with other molecules found in vegetables, such as L-glutamine and various bioflavonoids, is an unresolved question. austinchronicle.combiotypenutrients.com It is possible that the therapeutic effects observed with whole cabbage juice are the result of a combined action of multiple compounds working together. austinchronicle.com Finally, a practical challenge that limits its application, particularly in cosmetics, is its unpleasant odor which can intensify over time; the development of stable, odorless derivatives remains an ongoing need. medicinenet.comresearchgate.net

Prospective Research Avenues for Deeper Mechanistic Understanding

Future research should prioritize a deeper mechanistic exploration using modern molecular biology techniques. Transcriptomic and proteomic analyses of gastric, hepatic, and dermal cells treated with MMSC could reveal the full spectrum of gene and protein expression changes, providing a more holistic view of its mechanism of action. This could help identify the specific signaling pathways it modulates beyond the currently known ERK1/2 and AMPK pathways. selleckchem.commedchemexpress.com

Investigating the interaction between MMSC and the gut microbiome is a promising avenue. Studies could explore how MMSC supplementation alters the composition and metabolic output of gut bacteria and how these changes contribute to its gastroprotective and systemic effects. Another critical area is the study of its role as a methyl donor. Research has suggested that MMSC can act as a donor of methyl groups for bacterial DNA methylation, and further exploration could clarify how this process influences cellular functions and gene expression in both microbial and host cells. selleckchem.combiotypenutrients.com

Elucidating its anti-inflammatory mechanisms is also crucial. While it is known to downregulate inflammatory cytokines like TNF-α, the upstream signaling events that lead to this suppression are not well defined. nih.gov Research focusing on its interaction with key inflammatory pathways such as NF-κB could provide significant insights. Finally, comparative studies analyzing the efficacy of pure MMSC versus MMSC in combination with other natural compounds like L-glutamine or antioxidants could clarify the potential for synergistic therapeutic formulations. biotypenutrients.com

Potential Translational Implications and Advanced Applications

The translational potential of MMSC is significant and extends beyond its traditional use in gastrointestinal health. Its demonstrated ability to accelerate wound healing and protect skin from UV damage positions it as a valuable ingredient for advanced dermatological and cosmetic products aimed at skin repair and anti-aging. medchemexpress.commedicinenet.com The development of odorless derivatives is a key step toward realizing this application. medicinenet.com

The most compelling advanced application lies in oncology. Recent findings that MMSC exhibits anti-tumor activity against hepatocellular carcinoma in animal models by improving liver function, reducing inflammatory markers, and downregulating the tumor marker glypican 3 are highly promising. nih.gov This opens a potential avenue for MMSC to be investigated as an adjunct therapy in cancer treatment, particularly for liver cancer which is often resistant to chemotherapy. medicinenet.comnih.gov

In metabolic health, its ability to inhibit adipocyte differentiation and alter hepatic gene expression related to glucose metabolism suggests a potential role in managing metabolic disorders. nih.govmdpi.com It could be explored as a component of therapies aimed at preventing obesity-related complications. mdpi.com Additionally, its cytoprotective effects in plants, where it reduces cell membrane damage under stress, suggest potential applications in agriculture to enhance crop resilience. medchemexpress.com The continued development of novel delivery systems, such as the double-layer tablet structure designed to protect the compound from stomach acid, will enhance its therapeutic efficacy in all these potential applications. fengchengroup.com

| Application Area | Potential Use | Supporting Evidence |

| Gastroenterology | Component of combination therapy for peptic ulcers, gastritis, and leaky gut. semanticscholar.orgbiotypenutrients.com | Long-standing historical use and studies showing mucosal repair. caringsunshine.com |

| Dermatology & Cosmetics | Active ingredient in formulations for wound healing, UV protection, and anti-aging. medicinenet.com | Promotes fibroblast proliferation and collagen production. medchemexpress.commedicinenet.com |

| Oncology | Adjunct therapy for liver cancer. nih.gov | Shown to have anti-tumor and anti-inflammatory effects in rat models of HCC. nih.gov |

| Metabolic Health | Management of obesity and related metabolic dysfunction. nih.gov | Inhibits fat cell formation and improves glucose metabolism markers. nih.govmdpi.com |

| Agriculture | Crop protectant against environmental stress (e.g., low temperature). medchemexpress.com | Reduces cell membrane damage in plants. medchemexpress.com |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying methylmethionine sulfonium chloride in complex biological matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Potentiometric titration (e.g., AgNO₃ for chloride analysis) can validate ionic composition, as demonstrated in sulfonium salt synthesis . Pharmacopeial standards for chloride and sulfate analysis (e.g., USP protocols) should be followed to ensure reproducibility .

Q. What established synthetic routes exist for methylmethionine sulfonium chloride, and how do reaction conditions influence yield and purity?

- Methodology : Synthesize via alkylation of methionine with methyl chloride or iodide in aqueous media. Critical parameters include pH control (neutral to slightly acidic), reaction time (2–24 hours), and temperature (70–80°C). Anion-exchange resins (e.g., Dowex 1) are essential for replacing counterions (e.g., iodide with chloride) . Monitor side reactions (e.g., hydrolysis) via ionic chloride titration and adjust stoichiometry to minimize impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of methylmethionine sulfonium chloride across different in vitro and in vivo models?

- Methodology : Conduct comparative dose-response studies using standardized cell lines (e.g., gastric epithelial cells) and animal models (e.g., rat gastric mucosa). Control variables such as bioavailability, metabolite interference, and species-specific metabolic pathways. Cross-validate findings using isotopic labeling (e.g., ¹⁴C-methyl groups) to track compound distribution .

Q. What experimental designs are optimal for isolating the direct mucosal protective effects of methylmethionine sulfonium chloride from systemic metabolic interactions?

- Methodology : Use localized administration (e.g., intragastric delivery in rodent models) combined with systemic metabolic inhibitors. Measure mucus secretion via periodic acid-Schiff (PAS) staining and correlate with gene expression profiles (e.g., mucin genes MUC5AC, MUC6). Contrast results with systemic administration to differentiate direct vs. indirect effects .

Q. How can researchers address challenges in stabilizing methylmethionine sulfonium chloride in aqueous formulations for long-term pharmacological studies?

- Methodology : Optimize buffer systems (e.g., phosphate-buffered saline at pH 6.5–7.0) to reduce hydrolysis. Use lyophilization for storage and validate stability via accelerated degradation studies (40°C/75% relative humidity). Monitor degradation products (e.g., methionine, dimethyl sulfide) via gas chromatography (GC-MS) .

Q. What mechanistic studies are needed to elucidate the dual role of methylmethionine sulfonium chloride in antioxidant activity and sulfonium-dependent enzyme modulation?

- Methodology : Employ redox-sensitive fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS scavenging. Combine with enzymatic assays (e.g., methionine synthase inhibition) and structural analysis (X-ray crystallography) to map binding interactions. Use knockout models (e.g., Mtrr⁻/⁻ mice) to assess metabolic dependencies .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., variable efficacy in ulcer models), conduct meta-analyses of raw datasets to identify confounding variables (e.g., diet, genetic background). Apply multivariate regression to isolate compound-specific effects .

- Reproducibility : Adhere to pharmacopeial guidelines for compound characterization (e.g., USP monographs) and share raw analytical data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.